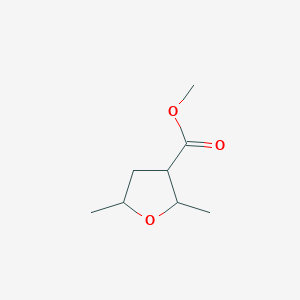
3,3′,5,5′-Tetramethyl-4,4′-diphenoquinone (TMDQ)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3′,5,5′-Tetramethyl-4,4′-diphenoquinone is an organic compound with the molecular formula C16H16O2. It is known for its stability and thermal resistance, appearing as a dark red crystalline or powdery substance . This compound is utilized in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3′,5,5′-Tetramethyl-4,4′-diphenoquinone typically involves the oxidation of 2,6-dimethylphenol derivatives. One common method includes the selective methylation of phenolic compounds followed by oxidation reactions . The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of 3,3′,5,5′-Tetramethyl-4,4′-diphenoquinone involves large-scale oxidation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced catalytic systems to achieve high yields .
Analyse Des Réactions Chimiques
Types of Reactions
3,3′,5,5′-Tetramethyl-4,4′-diphenoquinone undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form different quinone derivatives.
Reduction: The compound can be reduced to its corresponding hydroquinone.
Substitution: It can participate in substitution reactions where functional groups are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the substituent, but typically involve the use of catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, which have applications in different chemical processes and industries .
Applications De Recherche Scientifique
3,3′,5,5′-Tetramethyl-4,4′-diphenoquinone is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Employed in biochemical assays and as a probe in studying redox reactions.
Medicine: Investigated for its potential antioxidant properties and its role in drug development.
Industry: Utilized as an additive in rubber manufacturing to enhance heat resistance and anti-aging properties[][4].
Mécanisme D'action
The mechanism of action of 3,3′,5,5′-Tetramethyl-4,4′-diphenoquinone involves its ability to undergo redox reactions. It can act as an electron acceptor or donor, participating in various biochemical pathways. The molecular targets include enzymes involved in oxidative stress responses and cellular redox balance .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-Dimethyl-1,4-benzoquinone
- 2,5-Dimethyl-1,4-benzoquinone
- Tetramethyl-1,4-benzoquinone
Uniqueness
3,3′,5,5′-Tetramethyl-4,4′-diphenoquinone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its enhanced stability and thermal resistance make it particularly valuable in industrial applications compared to other similar quinone derivatives .
Propriétés
Numéro CAS |
142763-32-4 |
|---|---|
Formule moléculaire |
C16H16O2 |
Poids moléculaire |
0 |
Synonymes |
3,3′,5,5′-Tetramethyl-4,4′-diphenoquinone (TMDQ) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



